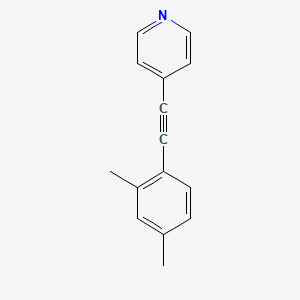
4-((2,4-Dimethylphenyl)ethynyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,4-Dimethylphenyl)ethynyl)pyridine is an organic compound with the molecular formula C15H13N. It is characterized by a pyridine ring substituted at the 4-position with an ethynyl group attached to a 2,4-dimethylphenyl moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,4-Dimethylphenyl)ethynyl)pyridine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of 2,4-dimethylphenyl with a halogenated pyridine under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst such as Pd(PPh3)4.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 4-((2,4-Dimethylphenyl)ethynyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyridine ring can produce piperidine derivatives .
科学的研究の応用
4-((2,4-Dimethylphenyl)ethynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism by which 4-((2,4-Dimethylphenyl)ethynyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the pyridine ring can coordinate with metal ions or hydrogen bond donors/acceptors. These interactions can modulate the activity of biological targets and influence various biochemical pathways .
類似化合物との比較
4-((4-Bromophenyl)ethynyl)pyridine: Similar structure but with a bromine atom instead of methyl groups.
4-((2,4-Dimethylphenyl)ethynyl)benzene: Lacks the pyridine ring, having a benzene ring instead.
Uniqueness: 4-((2,4-Dimethylphenyl)ethynyl)pyridine is unique due to the presence of both the ethynyl group and the 2,4-dimethylphenyl moiety, which confer specific electronic and steric properties. These features make it a versatile compound for various applications in research and industry .
特性
分子式 |
C15H13N |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
4-[2-(2,4-dimethylphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C15H13N/c1-12-3-5-15(13(2)11-12)6-4-14-7-9-16-10-8-14/h3,5,7-11H,1-2H3 |
InChIキー |
UAVBANHYZJHLOT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C#CC2=CC=NC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


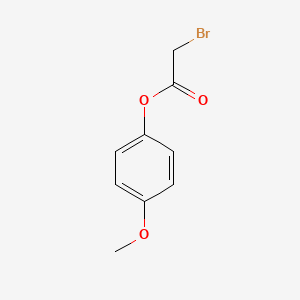
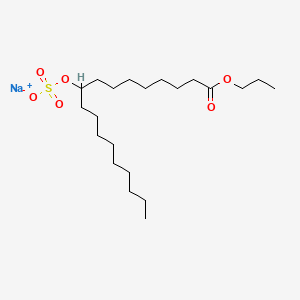
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B14124474.png)

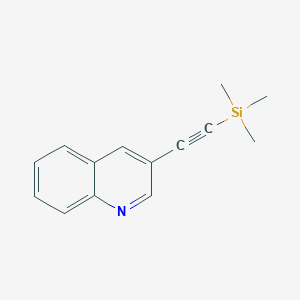

![(2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14124495.png)
![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124501.png)
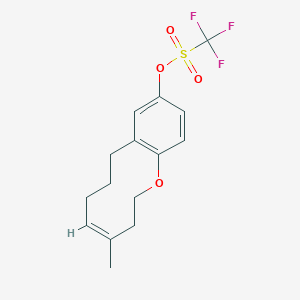
![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14124523.png)

![(3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one](/img/structure/B14124535.png)
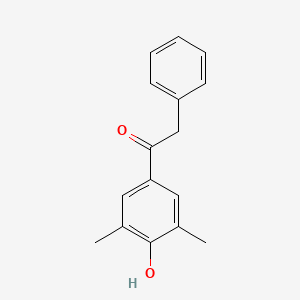
![(1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro[1]benzoselenopheno[2,3-c]quinolin-1(2H)-imine](/img/structure/B14124558.png)
